molecular formula C6H4Cl2N2O2 B083519 2,6-Dichloro-3-nitroaniline CAS No. 13785-48-3

2,6-Dichloro-3-nitroaniline

Cat. No.: B083519
CAS No.: 13785-48-3
M. Wt: 207.01 g/mol
InChI Key: FYMVQJCDXFAPGG-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and various agrochemicals.

Mechanism of Action

Target of Action

2,6-Dichloro-3-nitroaniline (DCN) is a nitroaromatic compound that has been used as a pesticide . The primary targets of DCN are pests that affect crops. It interacts with the biological systems of these pests, leading to their elimination.

Mode of Action

It is known that nitroaromatic compounds like dcn can interfere with the normal functioning of cells in pests, leading to their death . The compound’s interaction with its targets results in changes at the cellular level that disrupt the life cycle of the pests.

Biochemical Pathways

Nitroaromatic compounds are known to interfere with several cellular processes, including dna synthesis, protein production, and energy metabolism . The disruption of these pathways can lead to the death of the pests.

Pharmacokinetics

Like other nitroaromatic compounds, dcn is likely to be absorbed into the body of the pests, distributed throughout their tissues, metabolized into various byproducts, and eventually excreted . These processes can affect the bioavailability of DCN, determining how effectively it can reach its targets and exert its effects.

Result of Action

The result of DCN’s action is the elimination of pests. By interfering with crucial cellular processes, DCN disrupts the life cycle of the pests, leading to their death . This helps protect crops from damage, ensuring a successful harvest.

Action Environment

The action, efficacy, and stability of DCN can be influenced by various environmental factors. For example, the pH, temperature, and moisture content of the soil can affect the absorption and distribution of DCN . Additionally, the presence of other chemicals in the environment can impact the metabolism and excretion of DCN . Therefore, these factors should be considered when using DCN as a pesticide.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-nitroaniline has been shown to interact with various enzymes, proteins, and other biomolecules. For example, it has been used in the detection of Nitrofuran Antibiotics, indicating that it may interact with enzymes involved in antibiotic metabolism

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may inhibit electron transport and uncouple oxidative phosphorylation in vitro . This could potentially influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism.

Molecular Mechanism

It is known that nitro compounds can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. For instance, it has been observed that a luminescent nanocluster shows a rapid triple-emissive response to this compound . This suggests that the compound may have temporal effects on cellular function, possibly due to its stability, degradation, or long-term effects observed in in vitro or in vivo studies.

Metabolic Pathways

It has been suggested that the compound may be involved in the metabolism of the fungicide in soil

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitroaniline typically involves the nitration of 2,6-dichloroaniline. The process begins with the chlorination of aniline to produce 2,6-dichloroaniline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2,3,4-trichloronitrobenzene with ammonia in the presence of a sulfur-containing catalyst. This method offers high yield and selectivity, making it suitable for large-scale production. The reaction is typically conducted in a high-pressure reactor, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2,6-Dichloro-3-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,6-Dichloro-3-nitroaniline is unique due to the specific positioning of the chlorine atoms and the nitro group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other dichloroaniline isomers. For instance, the presence of the nitro group in the meta position relative to the amino group makes it more reactive in certain substitution reactions .

Properties

IUPAC Name

2,6-dichloro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMVQJCDXFAPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603996
Record name 2,6-Dichloro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13785-48-3
Record name 2,6-Dichloro-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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